molecular formula C12H9Cl3FN3O2 B3042561 2-(2-cyano-3-fluoroanilino)ethyl N-(1,2,2-trichlorovinyl)carbamate CAS No. 647824-11-1

2-(2-cyano-3-fluoroanilino)ethyl N-(1,2,2-trichlorovinyl)carbamate

Cat. No. B3042561
CAS RN: 647824-11-1
M. Wt: 352.6 g/mol
InChI Key: LJQDYSYVMNLBJY-UHFFFAOYSA-N
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Description

The compound 2-(2-cyano-3-fluoroanilino)ethyl N-(1,2,2-trichlorovinyl)carbamate is a chemical entity that appears to be related to the field of agrochemicals, specifically herbicides and insecticides. While the provided papers do not directly discuss this compound, they do provide insights into similar compounds and their synthesis, which can be informative for understanding the chemical class to which the compound belongs.

Synthesis Analysis

The synthesis of related compounds involves multiple steps, including catalytic hydrogenation and alkylation. For instance, the synthesis of Ethyl N-(4-chloro-5-cyclopentyloxy-2-fluorophenyl) carbamate, an intermediate of pentoxazone, starts with 5-nitro-2-chloro-4-fluorophenol and proceeds through a series of reactions to achieve a total yield of 56.7% . Similarly, the synthesis of stereochemical isomers of a cyano-fluorobenzyl ester involves the selection of a synthetic route from 4-fluoro-3-phenoxybenzaldehyde, followed by stereoselective dehydrohalogenation and resolution of isomers . These methods could potentially be adapted for the synthesis of 2-(2-cyano-3-fluoroanilino)ethyl N-(1,2,2-trichlorovinyl)carbamate.

Molecular Structure Analysis

The molecular structure of such compounds is typically complex, with multiple stereocenters and functional groups that influence their biological activity. For example, the optical isomers of the cyano-fluorobenzyl ester were separated and tested for their insecticidal activity, demonstrating that the absolute configuration at the chiral centers significantly affects their potency . This suggests that the molecular structure of 2-(2-cyano-3-fluoroanilino)ethyl N-(1,2,2-trichlorovinyl)carbamate would also be critical in determining its properties and efficacy.

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of related compounds are indicative of the types of reactions that might be employed for 2-(2-cyano-3-fluoroanilino)ethyl N-(1,2,2-trichlorovinyl)carbamate. These reactions include catalytic hydrogenation, alkylation, dehydrohalogenation, and esterification . The specific reactivity of the functional groups present in the compound would dictate the conditions and reagents required for its synthesis and any subsequent transformations.

Physical and Chemical Properties Analysis

While the papers do not provide specific data on the physical and chemical properties of 2-(2-cyano-3-fluoroanilino)ethyl N-(1,2,2-trichlorovinyl)carbamate, they do offer insights into the properties of structurally related compounds. These properties are likely to include solubility in various solvents, melting points, and stability under different conditions, which are all important for the practical application of the compound as a herbicide or insecticide. The synthesis methods described also imply that the compound may be sensitive to stereoselective reactions, which could affect its physical properties .

properties

IUPAC Name

2-(2-cyano-3-fluoroanilino)ethyl N-(1,2,2-trichloroethenyl)carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9Cl3FN3O2/c13-10(14)11(15)19-12(20)21-5-4-18-9-3-1-2-8(16)7(9)6-17/h1-3,18H,4-5H2,(H,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LJQDYSYVMNLBJY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)F)C#N)NCCOC(=O)NC(=C(Cl)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9Cl3FN3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2-cyano-3-fluoroanilino)ethyl N-(1,2,2-trichlorovinyl)carbamate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-(2-cyano-3-fluoroanilino)ethyl N-(1,2,2-trichlorovinyl)carbamate
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